N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride (CAS: 1215321-47-3) is a synthetic small molecule characterized by a cinnamamide backbone linked to a 4-fluorobenzo[d]thiazol moiety and a dimethylaminoethyl substituent. The compound’s structure combines aromatic, heterocyclic, and tertiary amine functionalities, which are common in pharmacologically active agents targeting receptors or enzymes. The fluorine atom on the benzothiazol ring enhances metabolic stability and lipophilicity, while the dimethylaminoethyl group improves aqueous solubility via protonation under physiological conditions .
Properties
IUPAC Name |
(E)-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS.ClH/c1-23(2)13-14-24(18(25)12-11-15-7-4-3-5-8-15)20-22-19-16(21)9-6-10-17(19)26-20;/h3-12H,13-14H2,1-2H3;1H/b12-11+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQQEPMYUNXSDV-CALJPSDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C=CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)/C=C/C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride is a synthetic compound notable for its complex structure, which includes a dimethylaminoethyl group and a fluorobenzo[d]thiazole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial research.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 407.9 g/mol. The unique structural features contribute to its pharmacological profile, enhancing solubility and biological activity, which may target specific biological pathways more effectively.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies have demonstrated that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that compounds structurally related to this compound show promising results in reducing cell viability:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 6.75 ± 0.19 |
| Compound B | HCC827 | 5.13 ± 0.97 |
| Compound C | NCI-H358 | 0.85 ± 0.05 |
These findings suggest that the compound may possess similar or enhanced antitumor properties due to its structural characteristics.
Antimicrobial Activity
In addition to antitumor properties, the compound's potential antimicrobial effects have been explored. Studies have shown that benzothiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate activity |
The mechanisms proposed for these activities include the binding of the compound to DNA and subsequent inhibition of DNA-dependent enzymes, which is a common pathway for many antimicrobial agents.
The biological action of this compound may involve:
- DNA Binding : The compound likely interacts with DNA, potentially inhibiting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and metabolism, contributing to its antitumor effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antitumor Efficacy : A study published in Pharmaceutical Research indicated that certain benzothiazole derivatives significantly inhibited tumor growth in xenograft models, suggesting potential for clinical application.
- Antimicrobial Properties : Research highlighted in Journal of Medicinal Chemistry showed that modifications to the benzothiazole ring could enhance antimicrobial activity against resistant strains of bacteria.
Comparison with Similar Compounds
Fluorine vs. Chlorine/Halogen Substitutions
The target compound’s 4-fluorobenzo[d]thiazol group distinguishes it from analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). Fluorination typically reduces metabolic oxidation compared to chlorination, improving pharmacokinetic stability. Chlorinated derivatives, such as those in , may exhibit stronger halogen bonding but are prone to dehalogenation in vivo .
Piperidinylsulfonyl vs. Bromo Substituents
In , the compound N-(6-bromo-2-benzothiazolyl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide (1171087-47-0) features a brominated benzothiazol. target compound’s MW: undisclosed in evidence). Piperidinylsulfonyl groups (e.g., in 1215321-47-3) may enhance solubility via hydrogen bonding .
Amine Side Chain Modifications
Dimethylaminoethyl vs. Pyrrolidinyl or Diethylamino Groups
The dimethylaminoethyl group in the target compound contrasts with N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (). Diethylamino substituents (e.g., in 1171087-47-0, ) offer higher lipophilicity but reduced solubility compared to dimethylamino groups .
Tert-Butylamino vs. Dimethylamino in Cinnamamide Derivatives
N-(2-(tert-butylamino)-1-(4-chlorophenyl)-2-oxoethyl)-N-(4-methoxyphenyl)cinnamamide () employs a bulky tert-butylamino group, which may enhance membrane permeability but reduce solubility. The dimethylaminoethyl group in the target compound balances solubility and permeability due to its protonatable tertiary amine .
Cinnamamide vs. Acetamide Backbones
The cinnamamide scaffold in the target compound differs from acetamide-based analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). Acetamides, while simpler, lack this extended conjugation .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|
| Target compound (1215321-47-3) | Not disclosed | 4-fluorobenzo[d]thiazol, dimethylaminoethyl | High solubility (HCl salt), fluorinated stability |
| N-(2-(tert-butylamino)-...cinnamamide | 476.19 | tert-butylamino, 4-chlorophenyl | High lipophilicity (MP: 156–158°C) |
| 2-(3,4-Dichlorophenyl)-...acetamide | 302.16 | 3,4-dichlorophenyl, thiazol-2-yl | Crystal packing via N–H⋯N hydrogen bonds |
| Ranitidine hydrochloride | 350.87 | dimethylaminomethyl furan, nitro | USP-grade purity (97.5–102.0%) |
Sources:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
